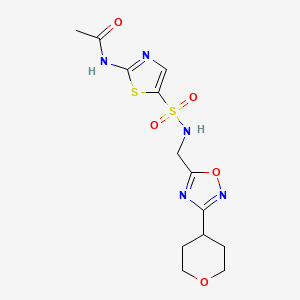
N-(5-(N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H17N5O5S2 and its molecular weight is 387.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(5-(N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide typically begins with the preparation of the individual components: tetrahydro-2H-pyran, 1,2,4-oxadiazole, thiazole, and acetamide derivatives. These are then methodically linked through a series of organic reactions, including nucleophilic substitution, amidation, and cyclization reactions. Key reagents commonly used in these synthetic routes include sulfonating agents, acylating agents, and coupling catalysts under controlled temperature and pH conditions to ensure precise molecular assembly.
Industrial Production Methods: : For industrial-scale production, the synthesis of this compound involves continuous flow reactors to optimize reaction conditions and yield. This method improves reaction efficiency, enhances product purity, and reduces production costs.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes a variety of chemical reactions, primarily including:
Oxidation: : The tetrahydro-2H-pyran moiety can be oxidized to its corresponding lactone.
Reduction: : The oxadiazole ring can be reduced under specific conditions to amide derivatives.
Substitution: : The thiazole ring may participate in electrophilic substitution reactions.
Common Reagents and Conditions: : Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., alkyl halides) are frequently used. Reaction conditions vary but typically involve reflux temperatures, inert atmospheres, and specific solvent systems like dichloromethane or ethanol.
Major Products: : Depending on the reaction type, the major products include oxidized lactones, reduced amide derivatives, and substituted thiazole compounds.
Scientific Research Applications
Chemistry: : N-(5-(N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide serves as a pivotal reagent in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: : This compound exhibits notable biological activity, including antimicrobial and antiviral properties, making it a candidate for drug development studies.
Medicine: : Due to its biological activity, it is investigated for its therapeutic potential in treating infectious diseases and inflammatory conditions.
Industry: : It is used in the production of specialized polymers and as an additive in various chemical processes.
Mechanism of Action: : The biological activity of this compound is primarily driven by its interaction with cellular enzymes and receptors. The compound's unique structure allows it to inhibit key metabolic pathways, targeting specific molecular sites within microbial cells. This inhibition leads to the disruption of vital processes, rendering the microorganisms inactive.
Comparison with Similar Compounds
Uniqueness: : Compared to other thiazole and oxadiazole derivatives, N-(5-(N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide is distinguished by its integrated structure, combining multiple active moieties which contribute to its enhanced biological activity and reactivity.
Similar Compounds
Thiazole derivatives like Thiamine (Vitamin B1).
Oxadiazole derivatives like Raltegravir (an antiretroviral drug).
Sulfonamide compounds like Sulfamethoxazole (an antibiotic).
Conclusion: : this compound represents a significant chemical entity with diverse applications across scientific research, medicine, and industry. Its unique chemical structure and reactivity underpin its utility and effectiveness, making it a topic of continued interest and study.
Properties
IUPAC Name |
N-[5-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O5S2/c1-8(19)16-13-14-7-11(24-13)25(20,21)15-6-10-17-12(18-23-10)9-2-4-22-5-3-9/h7,9,15H,2-6H2,1H3,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUUPIFVQOCAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2=NC(=NO2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,3-dimethylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623578.png)

![2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2623580.png)




![(E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2623589.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2623590.png)


![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2623596.png)
![2-(ethylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide](/img/structure/B2623598.png)

